An In-depth Technical Guide to the Physicochemical Properties of (2,3-Difluorophenyl)methylamine
An In-depth Technical Guide to the Physicochemical Properties of (2,3-Difluorophenyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of (2,3-Difluorophenyl)methylamine, a fluorinated benzylamine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's conformational preferences, metabolic stability, and binding interactions, making a thorough understanding of its properties crucial for its application in the development of novel therapeutics.
Chemical Identity and Structure
(2,3-Difluorophenyl)methylamine, also known as 1-(2,3-difluorophenyl)methanamine, is a primary amine featuring a benzyl group substituted with two fluorine atoms at the 2 and 3 positions of the aromatic ring.
| Identifier | Value |
| IUPAC Name | (2,3-Difluorophenyl)methanamine |
| CAS Number | 72235-51-9[1] |
| Molecular Formula | C₇H₇F₂N |
| Molecular Weight | 143.14 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)CN |
| InChI Key | OHZUCDHZOHSBPZ-UHFFFAOYSA-N[1] |
Diagram of the molecular structure of (2,3-Difluorophenyl)methylamine:
Caption: Molecular structure of (2,3-Difluorophenyl)methylamine.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For (2,3-Difluorophenyl)methylamine, the presence of the difluoro-substituted phenyl ring and the primary amine group dictates its solubility, lipophilicity, and acid-base characteristics.
| Property | Value | Source |
| Physical State | Clear colorless to pale yellow liquid | [1][2] |
| Boiling Point | 65 °C at 4 mmHg | [1][2] |
| Density | 1.223 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.495 | [1][2] |
| pKa (predicted) | 8.38 ± 0.10 | [1] |
| Melting Point | Data not available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Expected to have limited solubility in water. | Inferred from related compounds[3] |
Synthesis
A common and efficient method for the synthesis of (2,3-Difluorophenyl)methylamine is the reductive amination of 2,3-difluorobenzaldehyde. This method is widely applicable for the preparation of primary amines from their corresponding aldehydes.
Reductive Amination of 2,3-Difluorobenzaldehyde
This one-pot reaction involves the formation of an imine intermediate from the reaction of 2,3-difluorobenzaldehyde with an ammonia source, followed by in-situ reduction to the desired primary amine.
Reaction Scheme:
Caption: Synthesis of (2,3-Difluorophenyl)methylamine.
Detailed Experimental Protocol
Materials:
-
2,3-Difluorobenzaldehyde
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in anhydrous methanol, add the ammonia source (e.g., ammonium acetate, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add the reducing agent (e.g., NaBH₃CN, 1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,3-Difluorophenyl)methylamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Spectral Data and Characterization
While specific, publicly available spectra for (2,3-Difluorophenyl)methylamine are limited, the expected spectral characteristics can be inferred from the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons.
-
Aromatic Protons (Ar-H): A complex multiplet in the range of δ 6.9-7.3 ppm. The coupling patterns will be influenced by both ¹H-¹H and ¹H-¹⁹F coupling.
-
Benzylic Protons (-CH₂-): A singlet or a closely coupled multiplet around δ 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, typically between δ 1.5-3.0 ppm. The chemical shift is concentration and solvent-dependent. This signal will exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the fluorine atoms will appear as doublets due to ¹J(C-F) coupling. The other aromatic carbons will also show coupling to the fluorine atoms (²J(C-F), ³J(C-F), etc.).
-
Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern. For ortho-difluorinated benzenes, the ¹⁹F signals are typically found in the range of -135 to -145 ppm relative to CFCl₃. A significant ³J(F-F) coupling constant is also expected.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[4][5][6][7][8]
-
N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine (asymmetric and symmetric stretches).[4][5][6][7]
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹.
-
N-H Bending: A band in the region of 1590-1650 cm⁻¹.[4]
-
C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-F Stretching: Strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.
Mass Spectrometry
Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 143. Common fragmentation patterns for benzylamines include the loss of an amino group to form a stable benzyl cation or a tropylium ion.[9][10] The presence of the difluorobenzyl fragment would be a key diagnostic feature.
Experimental Protocols for Physicochemical Property Determination
Determination of pKa by Potentiometric Titration
The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter influencing the ionization state of the molecule at a given pH.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.
Sources
- 1. 2,3-Difluorobenzylamine CAS#: 72235-51-9 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. aosc.in [aosc.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]






